molecular formula C7H5F2NO5S B12063043 Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate

Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate

Cat. No.: B12063043
M. Wt: 253.18 g/mol
InChI Key: GMDKTAWCOLLMFI-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of difluoromethoxy and nitro groups in the structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate typically involves the introduction of the difluoromethoxy group into the thiophene ring. One common method is the reaction of thiophene derivatives with difluoromethylating agents under specific conditions. For example, the difluoromethylation process can be achieved using metal-based methods that transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to such molecules of pharmaceutical relevance .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

    Reduction of Nitro Group: Amino derivatives of the thiophene compound.

    Substitution Reactions: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of the difluoromethoxy group enhances the compound’s stability and bioavailability .

Industry: In the industrial sector, this compound is used in the development of advanced materials and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding to biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

  • Methyl 3-(trifluoromethoxy)-5-nitrothiophene-2-carboxylate
  • Methyl 3-(methoxy)-5-nitrothiophene-2-carboxylate

Comparison:

Properties

Molecular Formula

C7H5F2NO5S

Molecular Weight

253.18 g/mol

IUPAC Name

methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate

InChI

InChI=1S/C7H5F2NO5S/c1-14-6(11)5-3(15-7(8)9)2-4(16-5)10(12)13/h2,7H,1H3

InChI Key

GMDKTAWCOLLMFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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